![molecular formula C15H14N4O4 B2771821 3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1286710-19-7](/img/structure/B2771821.png)
3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Oxadiazoles are a class of heterocyclic aromatic chemical compounds of the azole family with the molecular formula C2H2N2O . They appear in a variety of pharmaceutical drugs including raltegravir, butalamine, fasiplon, oxolamine, and pleconaril .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves cyclization reactions . For example, a five-step synthetic route to [4-(3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methyl-phenoxy]acetic acids was developed, starting from substituted benzonitriles .Molecular Structure Analysis
The molecular structure of oxadiazoles is characterized by a five-membered ring containing three nitrogen atoms and two oxygen atoms . The exact structure of the compound you mentioned would depend on the specific arrangement of these atoms and the attached functional groups.Scientific Research Applications
Synthesis and Biological Activity
Compounds containing azetidine and oxadiazole units have been synthesized and evaluated for various biological activities. For instance, a study detailed the synthesis and anti-inflammatory activity of indolyl azetidinones, highlighting the potential of azetidine derivatives in developing anti-inflammatory agents (R. Kalsi, M. Shrimali, T. Bhalla, J. Barthwal, 1990). Similarly, the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, demonstrated their antibacterial and antifungal activities (K. Mistry, K. R. Desai, 2006).
Chemical Reactions and Intermediates
Research has also focused on the chemistry of cyclic aminooxycarbenes and related structures, offering insights into the reactivity and potential applications of oxadiazoline and azetidine derivatives in synthetic chemistry. For example, the thermolysis of Δ3-1,3,4-oxadiazolines to generate aminooxycarbenes and their subsequent reactions were detailed, providing a basis for understanding the chemical behavior and synthetic utility of these compounds (Philippe Couture, J. Warkentin, 1997).
Antimicrobial Applications
The antimicrobial potential of benzimidazole derivatives incorporating 1,3,4-oxadiazole has been explored, indicating the significance of integrating oxadiazole units into molecular frameworks for enhancing antimicrobial efficacy. For instance, novel benzimidazole Schiff’s bases and their derivatives showed promising antimicrobial and molluscicidal activities (Z. M. Nofal, H. Fahmy, H. Mohamed, 2002).
properties
IUPAC Name |
3-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-9-16-14(23-17-9)10-6-18(7-10)13(20)8-19-11-4-2-3-5-12(11)22-15(19)21/h2-5,10H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJPHBPUFKVNEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2771738.png)
![Isopropyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2771740.png)
![1-[(4-Chlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol](/img/structure/B2771742.png)
![(2,5-Dimethylpyrazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2771744.png)
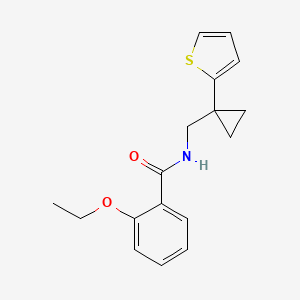
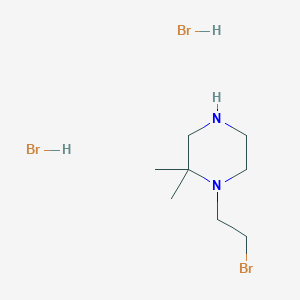
amino]thiophene-2-carboxylic acid](/img/structure/B2771751.png)
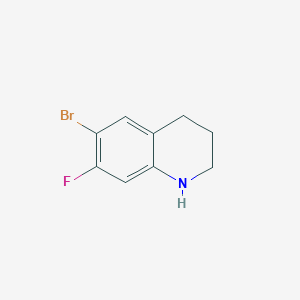
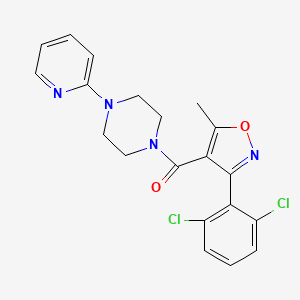
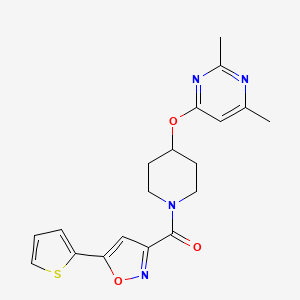
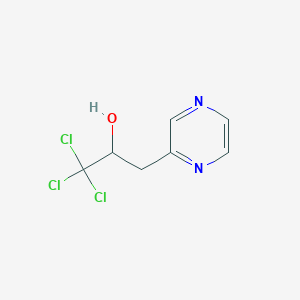
![5,7-Dichlorobenzo[d]oxazol-2(3H)-one](/img/structure/B2771758.png)
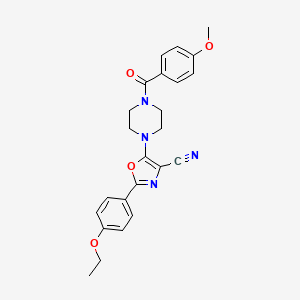
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2771761.png)